Ticarcillin cresyl sodium is a semisynthetic penicillin antibiotic that is primarily used for its antibacterial properties. It is derived from the natural penicillin structure and is specifically designed to target a broader range of gram-negative bacteria, including Pseudomonas aeruginosa. Ticarcillin cresyl sodium is often used in combination with other antibiotics to enhance its efficacy against resistant strains.
Ticarcillin cresyl sodium is synthesized from natural penicillin through chemical modifications that enhance its stability and spectrum of activity. The compound is typically obtained through pharmaceutical manufacturing processes that involve the modification of penicillin G or penicillin V.
Ticarcillin cresyl sodium falls under the category of beta-lactam antibiotics, specifically within the subclass of ureidopenicillins. This classification indicates its mechanism of action, which involves inhibiting bacterial cell wall synthesis.
The synthesis of ticarcillin cresyl sodium involves several steps, including the acylation of 6-aminopenicillanic acid (6-APA) with various acylating agents. The process typically includes:
The synthesis requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity. Techniques like high-performance liquid chromatography (HPLC) are commonly employed to monitor the progress and purity of the synthesis.
Ticarcillin cresyl sodium has a complex molecular structure characterized by a beta-lactam ring, which is essential for its antibacterial activity. The chemical structure can be represented as follows:
The compound features a thiazolidine ring fused with a beta-lactam structure, which contributes to its ability to inhibit bacterial cell wall synthesis effectively.
Ticarcillin cresyl sodium undergoes various chemical reactions that are crucial for its antibacterial activity:
The stability of ticarcillin cresyl sodium is influenced by pH and temperature, which are critical factors during storage and formulation.
Ticarcillin cresyl sodium exerts its antibacterial effects primarily by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs), which are essential for cross-linking peptidoglycan layers in bacterial cell walls.
This inhibition leads to weakened cell walls, resulting in bacterial lysis and death. Ticarcillin cresyl sodium is particularly effective against gram-negative bacteria due to its ability to penetrate outer membrane barriers.
Ticarcillin cresyl sodium is primarily used in clinical settings for treating infections caused by susceptible bacteria, particularly in cases where other antibiotics may not be effective due to resistance. It is commonly employed in:
Ticarcillin cresyl sodium belongs to the carboxypenicillin class of β-lactam antibiotics, derived semisynthetically from the penicillin nucleus 6-aminopenicillanic acid (6-APA). This core scaffold, produced industrially via enzymatic hydrolysis of penicillin G, serves as the foundational structure for ticarcillin's synthesis. The critical synthetic step involves acylating the 6-APA amino group with a custom side chain precursor: methyl 3-thienylmalonate. This reaction is performed under anhydrous conditions using polar aprotic solvents like dichloromethane, with triethylamine acting as a base catalyst to facilitate nucleophilic attack on the activated carbonyl carbon [1] [4].
The malonate side chain undergoes selective hydrolysis to yield the monocarboxylic acid derivative, preserving the β-lactam ring's integrity—a molecular feature essential for antibacterial activity. This intermediate is subsequently reacted with cresyl chloride (o-methylbenzoyl chloride) to form the cresyl ester, introducing lipophilicity that enhances tissue penetration. Final conversion to the disodium salt occurs via controlled addition of sodium hydroxide or sodium bicarbonate, yielding the stable, water-soluble product suitable for parenteral formulation. The synthesis demands strict temperature control (0–5°C during acylation) and nitrogen atmosphere protection to prevent β-lactam degradation and oxidative side reactions [1] [4].
Table 1: Key Synthesis Steps for Ticarcillin Cresyl Sodium
Step | Reaction | Reagents/Conditions | Function |
---|---|---|---|
1 | 6-APA activation | Dichloromethane, Triethylamine, -5°C to 0°C | Deprotonates amino group |
2 | Acylation | Methyl 3-thienylmalonate, 2h @ 0°C | Introduces thiophene precursor |
3 | Selective hydrolysis | NaOH, Ethanol-water, pH 9.0 | Forms monocarboxylic acid |
4 | Esterification | Cresyl chloride, Acetone, 25°C | Adds lipophilic cresyl group |
5 | Salt formation | NaOH/NaHCO₃, Ethyl acetate | Yields disodium salt |
Carboxypenicillins like ticarcillin were developed to address the limited Gram-negative coverage of early penicillins. The thiophene-containing dicarboxylic acid side chain in ticarcillin is a strategic modification that enhances activity against Pseudomonas aeruginosa and Proteus spp. by improving penetration through bacterial porin channels. Unlike earlier carboxypenicillins (e.g., carbenicillin), ticarcillin's α-carboxyl group and thienyl moiety create an optimal balance of polarity and charge distribution, facilitating interaction with penicillin-binding proteins (PBPs) in Gram-negative organisms [6].
The cresyl ester (o-methylbenzoyl) modification in ticarcillin cresyl sodium serves as a prodrug strategy. While the ester itself is microbiologically inactive, in vivo hydrolysis liberates ticarcillin, thereby enhancing the compound's bioavailability and pharmacokinetic stability. This modification exemplifies a broader trend in β-lactam development where ester prodrugs mitigate the poor oral absorption of carboxylic acid-containing penicillins [3].
Stereochemical precision is critical: ticarcillin cresyl sodium possesses four defined stereocenters (3R, 6R, 7R in the penam nucleus and S-configuration at the α-carbon of the side chain). The absolute configuration, confirmed via X-ray crystallography and NMR, ensures optimal spatial orientation for binding to PBPs. Deviations from this stereochemistry drastically reduce antibacterial potency due to impaired binding affinity [3].
Table 2: Structural Features of Ticarcillin Cresyl Sodium and Their Functional Roles
Structural Element | Chemical Feature | Functional Significance |
---|---|---|
β-Lactam ring | 4-membered cyclic amide | Irreversibly acylates PBPs |
Thiophene ring | Heterocyclic (C₄H₄S) | Enhances antipseudomonal activity |
α-Carboxyl group | -COO⁻ (side chain) | Targets Gram-negative PBPs |
Cresyl ester | o-Methylbenzoyl | Prodrug for improved solubility |
Penam nucleus | Thiazolidine + β-lactam | Core scaffold for PBP affinity |
Industrial production of ticarcillin cresyl sodium emphasizes yield optimization, purity control, and solvent recovery to meet pharmaceutical standards. The process uses a continuous flow reactor for the acylation step, enabling precise residence time control (45–60 minutes) and minimizing β-lactam degradation. Critical process parameters include:
Crystallization employs anti-solvent precipitation, where ticarcillin disodium is crystallized from ethyl acetate by adding diisopropyl ether. This method achieves >95% chemical purity and reduces residual solvent levels below ICH limits (e.g., acetone <500 ppm). Advanced purification techniques like continuous countercurrent extraction remove thiophene malonate hydrolysis byproducts, while activated carbon treatment decolorizes the final product [1] [4].
Lyophilization (freeze-drying) follows sterile filtration to produce a stable, crystalline solid. Process innovations include:
Table 3: Industrial Production Metrics for Ticarcillin Cresyl Sodium
Process Stage | Key Parameters | Yield/Purity | Innovations |
---|---|---|---|
Acylation | -3°C, N₂ atmosphere, 1:1.05 molar ratio (6-APA:malonate) | 92–95% conversion | Continuous flow reactor |
Hydrolysis | 10% NaOH, pH 9.0, 15°C | >98% monocarboxylate | pH-stat control |
Crystallization | Ethyl acetate/diisopropyl ether (3:1), –10°C | 88% recovery, 99.2% purity | Seeded cooling crystallization |
Drying | Vacuum tray drying, 30°C, 15 hPa | Residual solvents <300 ppm | Fluidized bed drying |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7